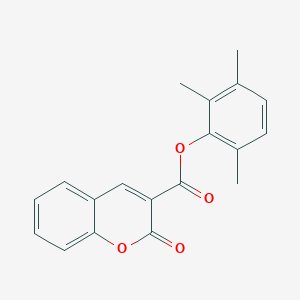

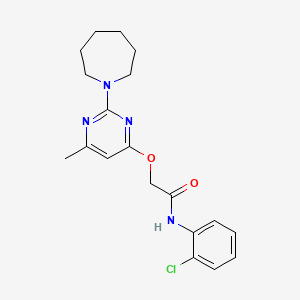

4-cyclopropyl-1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-cyclopropyl-1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups including a triazole ring, an azetidine ring, a phenethylsulfonyl group, and a cyclopropyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The triazole ring, for example, is a five-membered ring containing two nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the triazole ring might undergo reactions with electrophiles or nucleophiles, and the sulfonyl group could potentially be reduced .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings might increase its boiling point and melting point .Mecanismo De Acción

Target of Action

Similar compounds have been reported to target themineralocorticoid receptor (MR) . MR is a nuclear receptor that regulates blood pressure and electrolyte balance .

Mode of Action

Based on the structural similarity to other compounds, it may act as anantagonist to its target, inhibiting its function . The compound may bind to the receptor, preventing it from activating its downstream signaling pathways .

Biochemical Pathways

Given its potential role as an mr antagonist, it may impact pathways related toblood pressure regulation and electrolyte balance .

Result of Action

If it acts as an mr antagonist, it could potentially lead tolowered blood pressure and altered electrolyte balance .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-cyclopropyl-1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole in lab experiments include its potency and selectivity towards various enzymes. The compound has also shown promising results in various scientific applications, including drug discovery, medicinal chemistry, and chemical biology. However, the limitations of using the compound in lab experiments include its high cost and limited availability. Moreover, the compound is still in the early stages of development, and its mechanism of action is not fully understood.

Direcciones Futuras

There are several future directions for the research on 4-cyclopropyl-1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole. One potential direction is the development of new drugs based on the compound. The compound has shown promising results in cancer research and could be developed into a new cancer therapy. Another potential direction is the development of new antibiotics based on the compound's antibacterial and antifungal properties. Moreover, further research is needed to understand the compound's mechanism of action and to identify new targets for the compound. Finally, the compound could be used as a tool in chemical biology to study the function of various enzymes.

In conclusion, this compound is a novel compound that has shown promising results in various scientific applications. The compound has been synthesized through a unique method and has potent inhibitory effects on various enzymes. The compound has also shown promising results in cancer research and could be developed into a new cancer therapy. Moreover, the compound has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Further research is needed to understand the compound's mechanism of action and to identify new targets for the compound.

Métodos De Síntesis

The synthesis of 4-cyclopropyl-1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has been reported in the literature. The compound has been synthesized through a three-step process that involves the reaction of 4-cyclopropyl-1,2,3-thiadiazole with phenethylsulfonyl chloride, followed by the reaction with sodium azide and finally, the reaction with propargyl alcohol. The final product is obtained through a click reaction between the azide and alkyne groups. The synthesis method is simple, efficient, and yields high purity products.

Aplicaciones Científicas De Investigación

4-cyclopropyl-1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has shown promising results in various scientific applications. The compound has been found to be a potent inhibitor of various enzymes, including but not limited to, carbonic anhydrase IX, cathepsin K, and histone deacetylase 6. The compound has also shown promising results in cancer research, where it has been found to induce apoptosis in cancer cells. Moreover, the compound has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Safety and Hazards

Propiedades

IUPAC Name |

4-cyclopropyl-1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c21-23(22,9-8-13-4-2-1-3-5-13)19-10-15(11-19)20-12-16(17-18-20)14-6-7-14/h1-5,12,14-15H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCJIIPVQLKGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)S(=O)(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2936789.png)

![(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B2936791.png)

![benzo[d]thiazol-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2936793.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2936795.png)

![2-(ethyl(4-((4-fluorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2936796.png)

![2-[(4-chlorophenyl)methylthio]-N-[4-(methylpropyl)phenyl]acetamide](/img/structure/B2936798.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2936801.png)

![{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B2936803.png)

![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2936807.png)